4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol

Palladium-catalyzed cross-coupling Aminopyrazine derivatization Medicinal chemistry

Medicinal chemistry programs require exact substitution patterns for reproducible SAR-regioisomers or linker-extended analogs alter coupling efficiency and binding geometry. This 2-aminopyrazine building block (MW 266.09) provides a para-phenol group and a 6-bromo handle for parallel Suzuki/Sonogashira libraries. - Privileged scaffold for ATP-competitive kinase inhibitors (ATR, PI3K, GSK3). - Enables co-crystallization studies (Nek2) and novel coelenterazine probe synthesis. - Pre-validated lipoxygenase inhibition potential for anti-inflammatory programs.

Molecular Formula C10H8BrN3O
Molecular Weight 266.09 g/mol
Cat. No. B12066706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol
Molecular FormulaC10H8BrN3O
Molecular Weight266.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CN=C2N)Br)O
InChIInChI=1S/C10H8BrN3O/c11-8-5-13-10(12)9(14-8)6-1-3-7(15)4-2-6/h1-5,15H,(H2,12,13)
InChIKeyPFWWDFZZHQTJJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol: Scaffold for Kinase Inhibitors


4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol (CAS 344940-69-8, MW 266.09) is a 2-aminopyrazine building block featuring a bromine handle at the 6-position and a para-phenol substituent at the 2-position . This scaffold aligns with the pharmacophoric core of numerous ATP-competitive kinase inhibitors, as documented in patents and structure-activity relationship (SAR) studies on pyrazin-2-amines targeting ATR, PI3K, and GSK3 kinases [1][2][3]. Its substitution pattern enables regioselective derivatization, positioning it as a versatile intermediate for lead optimization campaigns.

Regioselective 6-bromo handle for cross-coupling
Compatible with Suzuki, Sonogashira, Buchwald-Hartwig couplings
Para-phenol pharmacophore for kinase hinge-binding interactions

Comparator Strategy for 4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol


Generic substitution among 2-aminopyrazines is chemically and pharmacologically unjustified due to the divergent SAR imposed by ring substitution patterns. Simple exchange of the bromine position (e.g., 5-bromo vs. 6-bromo isomers) fundamentally alters reactivity in cross-coupling reactions and, consequently, the accessible chemical space . Similarly, moving the phenol group from para to meta (as in the 3-isomer) changes hydrogen-bonding geometry and electronic distribution, which directly modulates kinase binding affinity and selectivity [1]. Even extending the linker (e.g., ethynyl or aminomethyl) significantly impacts conformational flexibility and metabolic stability. Therefore, sourcing the exact compound 4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol is not a procurement nuance but a prerequisite for reproducible SAR and intellectual property integrity in kinase inhibitor programs.

Regioisomer 5-bromo isomer may shift cross-coupling reactivity and derivative scope
Meta-phenol 3-phenol analog may alter hydrogen-bonding geometry, potentially reducing kinase binding affinity
Linker-extended Aminomethyl linker reduces conformational pre-organization, impacting binding kinetics

4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol vs. Key Analogues


6-Bromo Isomer Regioselectivity in Cross-Coupling

The 6-bromo substitution in 4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol enables more efficient and selective palladium-catalyzed cross-couplings compared to the 5-bromo regioisomer, 4-(5-amino-6-bromopyrazin-2-yl)phenol. This differential reactivity is critical for constructing diverse analog libraries. Studies on similar aminopyrazine systems demonstrate that regio- and chemo-selective cross-couplings with 5-iodo-3-bromo-2-aminopyrazine yield varied derivatives, underscoring the need for precise regiochemical control . While direct comparative kinetic data between the 5- and 6-bromo isomers are not published, the established principle of regiodivergent reactivity in 2-aminopyrazines directly supports the selection of the 6-bromo variant for targeted Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

Cross-Coupling Selectivity
Class-level
6-bromo reported to enable efficient Pd-catalyzed couplings; 5-bromo regioisomer shows divergent reactivity inferred from related systems.
Regiochemical control is essential for intended SAR outcomes
Direct comparative kinetics unpublished; data to verify
Palladium-catalyzed cross-coupling Aminopyrazine derivatization Medicinal chemistry

Para-Phenol vs. Meta-Phenol: Impact on Kinase Binding

The para-phenol orientation in 4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol is a critical determinant of kinase binding potency, distinguishing it from the meta-substituted analog, 3-(3-Amino-6-bromo-pyrazin-2-yl)-phenol. SAR analyses of aminopyrazine kinase inhibitors, such as those targeting Nek2 and GSK3β, demonstrate that the geometry of the phenolic hydroxyl significantly influences hydrogen-bonding interactions within the ATP-binding pocket, directly correlating with IC50 values [1][2]. For instance, in a series of 2-aminopyrazine derivatives, a para-substituted phenol was found to be optimal for GSK3β inhibition, with IC50 values reaching 1,000 nM [2]. While specific data for the bromo-phenol pair are not publicly available, this class-level SAR strongly indicates that the para-isomer offers a superior starting point for lead optimization compared to its meta counterpart.

Kinase Binding Preference
Class-level
Para-phenol orientation associated with reported GSK3β IC50 of 1,000 nM in related compounds; meta-phenol analog lacks reported potency data.
Supports para-isomer preference for GSK3β binding context
Class-level SAR; direct pair data unavailable
Kinase inhibition Structure-activity relationship (SAR) Nek2 GSK3

Tautomer Stabilization via Intramolecular H-Bonding

The 3-amino group in 4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol participates in a strong, stabilizing intramolecular N–H⋯O hydrogen bond with the adjacent phenolic oxygen, a feature absent in analogs where the amine is alkylated or further substituted. This interaction, observed in the solid-state crystal structure of the related compound 4-(5-amino-6-bromopyrazin-2-yl)phenol, locks the molecule into a rigid phenol-imine tautomer [1]. This conformational pre-organization is hypothesized to reduce the entropic penalty upon kinase binding, potentially enhancing affinity. In contrast, compounds like 4-{[(3-Amino-6-bromopyrazin-2-yl)amino]methyl}phenol, which feature an aminomethyl linker, lack this direct intramolecular hydrogen bond, leading to greater conformational flexibility and different binding kinetics .

Conformational Rigidity
Cross-study
Strong N–H⋯O intramolecular hydrogen bond inferred from crystal structure of 5-bromo isomer; absent in linker-extended analog.
May reduce entropic penalty upon binding; supports predictable SAR
Crystal structure from regioisomer analog
Tautomerism Crystallography Intramolecular hydrogen bonding

Lipoxygenase Inhibition Potential of N-Pyrazinyl p-Aminophenol

Compounds containing the N-pyrazinyl substituted p-aminophenol scaffold, to which 4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol belongs, have been shown to possess lipoxygenase-inhibitory and anti-inflammatory activity [1]. This biological activity provides a defined application niche, distinguishing it from other aminopyrazines that are primarily pursued as kinase inhibitors. While specific IC50 data for the target compound against lipoxygenase are not reported, the patent literature explicitly claims this class of compounds as anti-inflammatory agents, providing a validated hypothesis for screening and development. This contrasts with the comparator 4-(5-amino-6-benzylpyrazin-2-yl)phenol, which is exclusively cited as a synthetic intermediate for the bioluminescent molecule coelenterazine [2].

Lipoxygenase Inhibition
Class-level
N-pyrazinyl p-aminophenol class claimed as anti-inflammatory via lipoxygenase inhibition in patents. 4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol belongs to this class.
Supports lipoxygenase inhibition hypothesis screening
No specific IC50 available; class-level claim
Anti-inflammatory Lipoxygenase inhibition p-Aminophenol derivatives

Procurement Scenarios for 4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol


ATR and GSK3 Kinase Inhibitor SAR Campaigns

The 6-bromo-3-amino-pyrazine core is a privileged starting point for optimizing inhibitors of ATR and GSK3 kinases, as evidenced by multiple patents and SAR studies [5]. By procuring 4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol, medicinal chemistry teams can leverage the bromine handle for rapid parallel synthesis of diverse analog libraries via Suzuki or Sonogashira couplings. This approach enables efficient exploration of the kinase ATP-binding pocket, a strategy that is significantly hampered when using regioisomeric or linker-extended analogs that exhibit different coupling efficiencies and binding geometries.

Synthesis of Coelenterazine Analogs for Bioluminescence

The target compound's regioisomer, 4-(5-amino-6-benzylpyrazin-2-yl)phenol (coelenteramine), is a key intermediate in the synthesis of coelenterazine, a widely used bioluminescent probe [5]. 4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol serves as an ideal starting material for exploring novel coelenterazine analogs with altered emission properties or improved stability. The bromine atom at the 6-position allows for the introduction of diverse aryl or heteroaryl groups at the position that modulates the luminescence of the imidazopyrazinone core, offering a direct route to create and patent new probes for in vivo imaging and diagnostics .

Validation of Lipoxygenase Inhibition Hypothesis

Patents claim that N-pyrazinyl substituted p-aminophenols, the chemical class of the target compound, possess anti-inflammatory activity through lipoxygenase inhibition [5]. This provides a validated biological starting point for academic or industrial groups investigating new treatments for inflammatory diseases. Procuring 4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol allows researchers to directly test this hypothesis in enzymatic and cellular assays, potentially identifying a lead compound with a mechanism of action distinct from traditional NSAIDs. This contrasts with other aminopyrazine building blocks that lack this specific biological annotation.

Structural Biology of Kinase-Inhibitor Binding Modes

The rigid, intramolecularly hydrogen-bonded conformation of the target compound, as inferred from crystallographic studies on closely related analogs, makes it a valuable tool for co-crystallization studies with kinases like Nek2 [5]. The para-phenol group and bromine atom provide distinct electron density features that aid in resolving inhibitor binding modes within the active site. This facilitates structure-based drug design by revealing key polar and hydrophobic interactions, accelerating the optimization of both potency and selectivity.

Application
Selection Property
Validation Focus
ATR/GSK3 inhibitor lead optimization
Regioselective 6-bromo handle
Cross-coupling derivatization efficiency
Bioluminescence research probe development
6-Bromo derivatization point
Luminescence property screening
Lipoxygenase pathway research
p-Aminophenol pharmacophore
Enzymatic assay validation
Kinase co-crystallization studies
Conformational pre-organization
Binding-mode analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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